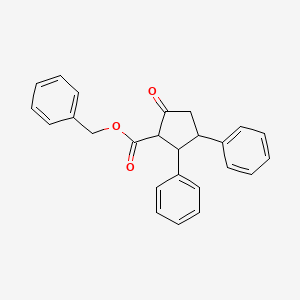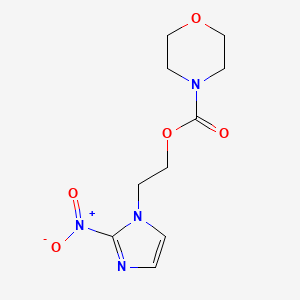![molecular formula C9H6N2O4S B13987376 Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring system substituted with a nitro group at the 6-position and a carboxylate ester group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-nitrobenzo[d]thiazole-2-carboxylate can be achieved through various synthetic pathways. One common method involves the nitration of methyl benzo[d]thiazole-2-carboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Another approach involves the use of diazo-coupling reactions, Knoevenagel condensation, and Biginelli reaction. These methods offer different advantages in terms of yield and reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and microwave irradiation techniques has been explored to enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-amino derivatives.
Reduction: Formation of 6-amino derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit specific enzymes.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 6-nitrobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound has been shown to inhibit certain enzymes, leading to disruption of metabolic pathways in microorganisms .
相似化合物的比较
Similar Compounds
Methyl benzo[d]thiazole-2-carboxylate: Lacks the nitro group, resulting in different biological activities.
6-Amino benzo[d]thiazole-2-carboxylate: Formed through the reduction of the nitro group, with distinct properties.
Benzothiazole derivatives: Various derivatives with different substituents at the 6-position.
Uniqueness
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is unique due to the presence of both the nitro and carboxylate ester groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .
属性
分子式 |
C9H6N2O4S |
|---|---|
分子量 |
238.22 g/mol |
IUPAC 名称 |
methyl 6-nitro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C9H6N2O4S/c1-15-9(12)8-10-6-3-2-5(11(13)14)4-7(6)16-8/h2-4H,1H3 |
InChI 键 |
WOCOZBQXZAHWEF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)
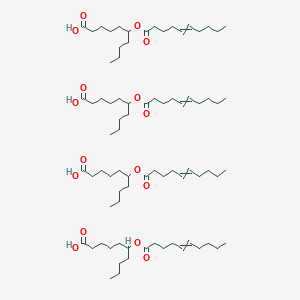
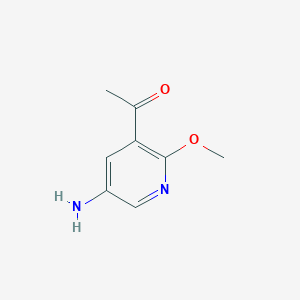



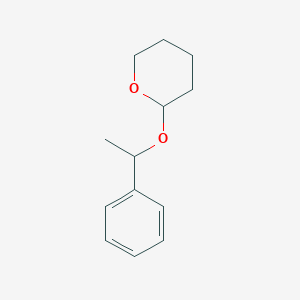
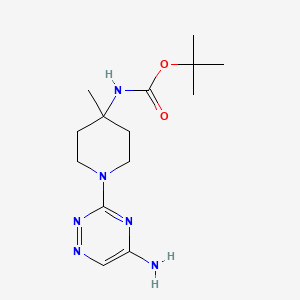
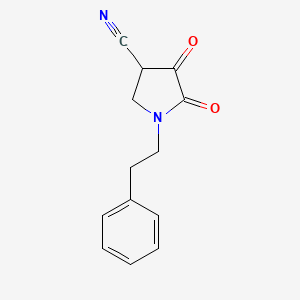
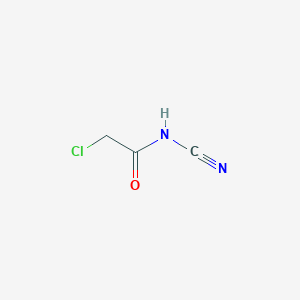
![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)

